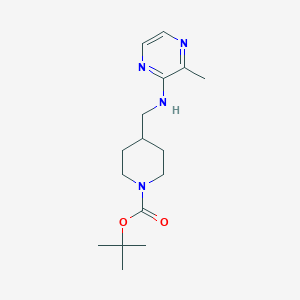

tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[(3-methylpyrazin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)19-11-13-5-9-20(10-6-13)15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBZMZSSKXTWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a useful tool in biochemical assays and drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Oxygen vs. Amino Linkage: Substituent Effects

- Compound: tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (C₁₆H₂₅N₃O₃, MW 307.39 g/mol) Key Difference: Replaces the amino (-NH-) group with an ether (-O-) linkage. The oxygen atom may also alter electronic distribution, affecting reactivity in synthesis .

Methylated Amino Substituent

- Compound: tert-Butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (C₁₆H₂₆N₄O₂, MW 306.41 g/mol) Key Difference: Methyl group attached to the amino nitrogen. Impact: Increased steric hindrance may reduce binding affinity in enzymatic pockets. Methylation could also enhance metabolic stability by blocking oxidative deamination .

Pyrimidine vs. Pyrazine Heterocycles

- Compound: tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (C₁₈H₂₉N₅O₂, MW 347.46 g/mol) Key Difference: Pyrimidine ring replaces pyrazine, with a cyclopropylamino substituent. Impact: Pyrimidine’s lower nitrogen content reduces electron-deficient character compared to pyrazine, altering π-stacking interactions. The cyclopropyl group may improve lipophilicity and membrane permeability .

Aromatic Fluorine Substitution

- Compound: tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate (C₁₇H₂₆FN₃O₂, MW 323.41 g/mol) Key Difference: Fluorinated phenylamino group instead of pyrazine. Impact: Fluorine’s electronegativity enhances hydrogen-bond acceptor strength and metabolic stability. The aromatic ring introduces planar geometry, favoring interactions with hydrophobic enzyme pockets .

Structural and Functional Data Table

Biological Activity

tert-Butyl 4-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and possible therapeutic applications in drug development. The unique structural features of this compound, particularly the presence of a tert-butyl group and a pyrazine moiety, contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- tert-butyl Group : A branched alkyl group that enhances lipophilicity.

- Pyrazine Moiety : A bicyclic compound that may interact with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity against common fungal pathogens. The antifungal efficacy was assessed using standard methods, demonstrating its potential as a therapeutic agent in treating fungal infections.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 20 | 32 µg/mL |

| Aspergillus niger | 17 | 64 µg/mL |

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within microbial cells. The interaction may lead to the modulation of enzyme activities or disruption of cellular processes critical for survival. Further studies are needed to elucidate the precise pathways involved.

Case Studies

A recent study investigated the therapeutic potential of this compound in a murine model of bacterial infection. Mice treated with varying doses showed a significant reduction in bacterial load compared to untreated controls. These findings suggest that this compound could be developed into a novel antimicrobial agent.

Study Design

- Objective : To evaluate the in vivo efficacy of this compound.

- Methodology : Mice were infected with Staphylococcus aureus and treated with different concentrations of the compound.

- Results :

- Significant reduction in bacterial counts was observed in treated groups.

- No adverse effects were noted at therapeutic doses.

Q & A

Basic: What safety protocols are recommended for handling this compound?

Answer:

When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and fire-resistant clothing. Respiratory protection is advised due to potential aerosol formation .

- Fire Safety: Use media suitable for surrounding fires (e.g., CO₂, dry chemical). Evacuate non-essential personnel and ensure firefighters use self-contained breathing apparatus .

- Storage: Maintain stable conditions away from strong oxidizers. The compound is reported as a light yellow solid with no odor .

Basic: What synthetic methodologies are commonly employed for this compound?

Answer:

Typical synthesis involves multi-step routes:

Core Structure Formation: React 3-methylpyrazin-2-amine with a piperidine derivative under nucleophilic substitution conditions.

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) .

Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane. Yield optimization often requires controlled temperatures (e.g., 20°C) and inert atmospheres .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Answer:

Contradictions in NMR or MS data may arise from:

- Tautomerism or Conformational Flexibility: The pyrazine and piperidine moieties can exhibit dynamic behavior. Use variable-temperature NMR to identify equilibrium states .

- Impurity Interference: Compare with analogs (e.g., tert-butyl piperidine derivatives) and validate via HPLC-MS. For example, impurities >97% purity may require recrystallization or preparative TLC .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Advanced: How does the compound’s stability under non-standard conditions impact experimental reproducibility?

Answer:

- Thermal Stability: Decomposition risks increase above 25°C. Store at –20°C in airtight containers to prevent Boc-group cleavage .

- Light Sensitivity: The pyrazine ring may photodegrade. Use amber glassware and minimize UV exposure during reactions .

- Incompatibilities: Reacts with strong oxidizers (e.g., peroxides). Pre-screen solvents (e.g., DMF, DMSO) for peroxide content before use .

Methodological: What analytical techniques are optimal for assessing purity and structural integrity?

Answer:

- Purity Analysis:

- Structural Confirmation:

- FT-IR: Key peaks include N-H stretch (~3300 cm⁻¹), C=O (Boc, ~1680 cm⁻¹), and pyrazine ring vibrations (~1550 cm⁻¹) .

- High-Resolution MS: Confirm molecular ion ([M+H]⁺ m/z 294.2) and fragmentation patterns .

Advanced: How can researchers design experiments to study the compound’s interaction with biological targets?

Answer:

- Receptor Binding Assays:

- Use fluorescence polarization or SPR to measure affinity for targets like kinases or GPCRs.

- Include controls (e.g., unlabeled ligands) to validate specificity .

- Metabolic Stability:

- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents (e.g., methyl groups on pyrazine) to enhance stability .

- In Silico Modeling:

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Compare with analogs (e.g., tert-butyl 4-aminopiperidine derivatives) to optimize steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.